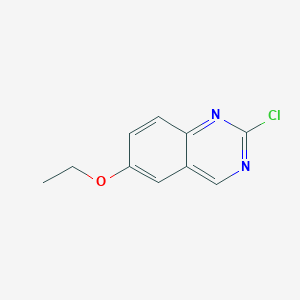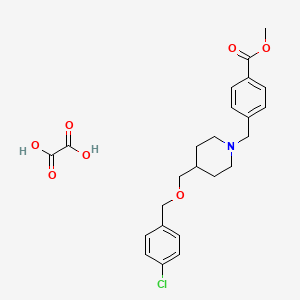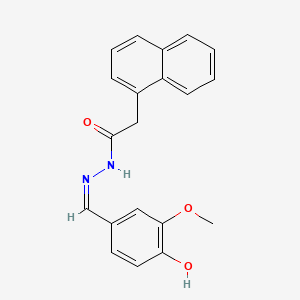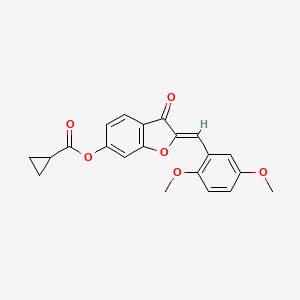![molecular formula C18H12N2O5 B2391348 2-[2-(1,3-二氧代异吲哚-2-基)氧乙基]异吲哚-1,3-二酮 CAS No. 74651-76-6](/img/structure/B2391348.png)
2-[2-(1,3-二氧代异吲哚-2-基)氧乙基]异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule of the title compound, C20H16N2O5, has phthalimide fragments that are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions and aromatic π-π stacking interactions with a centroid-centroid distance of 3.6189 (7) Å .
Molecular Structure Analysis
The phthalimide fragments of the molecule are almost planar and make a dihedral angle of 53.64 (3)° . The molecular and crystal structures are stabilized by weak intermolecular interactions and aromatic π-π stacking interactions .作用机制
The exact mechanism of action of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory molecules. In addition, 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione have been studied extensively in a variety of cell types and animal models. In general, 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been found to possess anti-apoptotic, anti-angiogenic, and anti-metastatic activities. Furthermore, 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione has been found to possess neuroprotective, cardioprotective, and hepatoprotective effects.
实验室实验的优点和局限性
The use of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available commercially. Second, it is relatively stable and can be stored for long periods of time. Third, it can be used in a wide range of experimental models, including cell cultures, animal models, and in vitro assays. However, there are also some limitations to its use in laboratory experiments. For example, it is not always possible to determine the exact concentration of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione required to produce a desired effect, and it may not be suitable for use in certain types of experiments due to its potential toxicity.
未来方向
There are a number of potential future directions for the use of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione in scientific research. For example, further research is needed to investigate the precise mechanism of action of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione and to determine the exact concentrations required for various therapeutic applications. In addition, further research is needed to explore the potential of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione for use in the treatment of other diseases and conditions, such as diabetes, obesity, and Alzheimer’s disease. Finally, further research is needed to investigate the potential side effects of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione and to develop methods for the safe and effective delivery of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione to target tissues.
合成方法
2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2-chloro-3-methyl-1,3-dioxoisoindole with ethyl-2-hydroxyethyl ether in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in yields of up to 88%. Other methods for the synthesis of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione include the reaction of 2-chloro-3-methyl-1,3-dioxoisoindole with ethyl-2-hydroxyethyl ether in the presence of a base, such as sodium hydroxide, and the reaction of 2-chloro-3-methyl-1,3-dioxoisoindole with ethyl-2-hydroxyethyl ether in the presence of a base, such as sodium hydroxide.
科学研究应用
晶体学和分子结构
该化合物的分子几乎是平面的,其均方根 偏差分别为 0.018 和 0.020 Å,并且形成了 53.64 (3)° 的二面角 。 分子和晶体结构通过弱的分子间 C-H⋯O、C-H⋯π 和 C=O⋯π 相互作用以及芳香 π-π 堆积相互作用而稳定 .
硫代半碳酰胺的合成前体
新型邻苯二甲酰亚胺衍生物的合成
该化合物已被用于合成新型邻苯二甲酰亚胺衍生物,例如 N-(1,3-二氧代异吲哚啉-2-基)-2-(2-甲基-4-氧代喹唑啉-3(4H)-基)乙酰胺和 N-(1,3-二氧代异吲哚啉-2-基)噻吩-2-甲酰胺 .
六氢邻苯二甲酰亚胺衍生物的合成
它也被用于合成六氢邻苯二甲酰亚胺衍生物,N-(1,3-二氧代六氢-1H-异吲哚-2(3H)-基)-2-(2-甲基-4-氧代喹唑啉-3(4H)-基)乙酰胺 .
属性
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-25-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHJNGVYBUZPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/no-structure.png)
![5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2391273.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)

![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)

![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)


